6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol
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Overview
Description
6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol is an organosulfur compound that features a naphthalene ring substituted with a sulfanylethyl group and a hexane-1-thiol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol typically involves the following steps:
Preparation of 2-naphthalenethiol: This is achieved through the Newman–Kwart rearrangement starting from a thiocarbamate derivative of 2-naphthol.
Alkylation: The 2-naphthalenethiol undergoes alkylation with 1-bromo-6-chlorohexane to introduce the hexane chain.
Thiol Substitution: The final step involves the substitution of the chloro group with a thiol group to yield the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, affecting their function. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenethiol: A simpler analog with a single thiol group attached to the naphthalene ring.
1-Naphthalenethiol: Another analog with the thiol group in a different position on the naphthalene ring.
6-(2-Sulfanylethyl)naphthalene: Lacks the hexane-1-thiol chain, making it less versatile in certain applications.
Uniqueness
6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol is unique due to the presence of both a naphthalene ring and a hexane-1-thiol chain, which provides a combination of aromatic and aliphatic properties. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs.
Properties
CAS No. |
583829-81-6 |
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Molecular Formula |
C18H24S2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
6-[6-(2-sulfanylethyl)naphthalen-2-yl]hexane-1-thiol |
InChI |
InChI=1S/C18H24S2/c19-11-4-2-1-3-5-15-6-8-18-14-16(10-12-20)7-9-17(18)13-15/h6-9,13-14,19-20H,1-5,10-12H2 |
InChI Key |
TZXQCYNOHSAZDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCS)C=C1CCCCCCS |
Origin of Product |
United States |
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